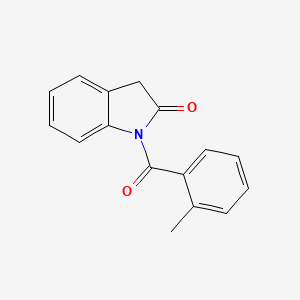![molecular formula C12H12N2O5 B14016421 (E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate CAS No. 22802-00-2](/img/structure/B14016421.png)
(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethanone group, an acetyloxy group, and a diazo group attached to a dimethoxyphenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- typically involves multiple steps, starting from readily available precursorsThe final step involves the diazotization of the resulting compound using a diazo transfer reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds .
Applications De Recherche Scientifique
ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- involves its interaction with specific molecular targets and pathways. The diazo group can participate in cycloaddition reactions, forming stable adducts with various substrates. Additionally, the compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. These interactions can modulate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHANONE,1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-: This compound lacks the acetyloxy group but shares the dimethoxyphenyl and ethanone groups.
4-ACETOXY-3-METHOXYACETOPHENONE: This compound has a similar structure but with a methoxy group instead of a dimethoxy group.
Uniqueness
The combination of acetyloxy and dimethoxy groups further enhances its chemical versatility and potential for diverse applications .
Propriétés
Numéro CAS |
22802-00-2 |
|---|---|
Formule moléculaire |
C12H12N2O5 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
[4-(2-diazoacetyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C12H12N2O5/c1-7(15)19-12-10(17-2)4-8(5-11(12)18-3)9(16)6-14-13/h4-6H,1-3H3 |
Clé InChI |
PFFHXBILYQGWLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)C=[N+]=[N-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


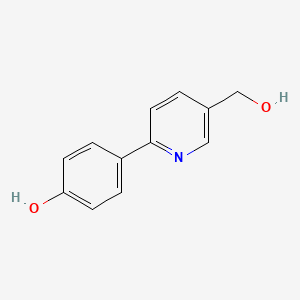
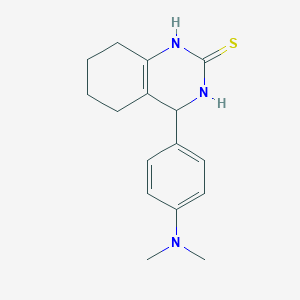
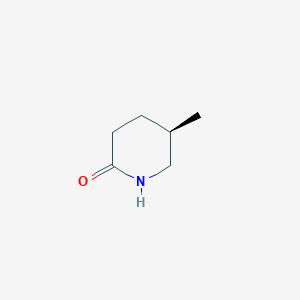
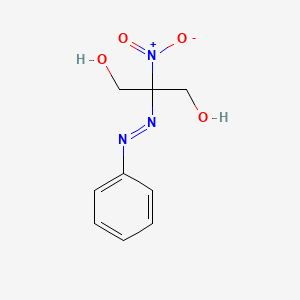

![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)



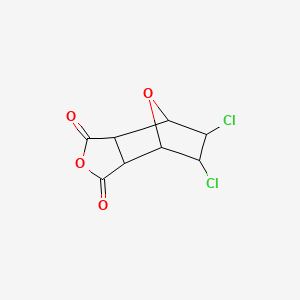
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)


